Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Description

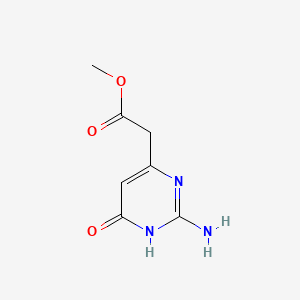

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with an amino group at position 2 and an acetoxymethyl group at position 2. Its molecular formula is C₇H₉N₃O₃, with a molecular weight of 183.17 g/mol . The compound’s structure combines a pyrimidine ring with ester and amino functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-6(12)3-4-2-5(11)10-7(8)9-4/h2H,3H2,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKKDFSYRPCJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007196 | |

| Record name | Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86944-08-3 | |

| Record name | Methyl 2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086944083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (6-hydroxy-2-imino-2,3-dihydropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidineacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trimolecular Cyclization with β-Keto Esters

In a protocol adapted from Padmashali et al., methyl 2-(2-cyanoacetate) reacts with thiophene-2-carbaldehyde and thiourea under acidic conditions to form 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Replacing thiourea with guanidine carbonate shifts regioselectivity, yielding 2-amino-4-substituted derivatives. For example, ethyl acetoacetate and guanidine in ethanol-toluene produce 2-amino-6-methyl-4(3H)-pyrimidinone in 65% yield. Substituting ethyl acetoacetate with methyl 2-(2-oxopropyl)acetate could theoretically yield the target compound, though direct evidence remains undocumented.

Solvent and Catalytic Optimization

Reaction conditions critically influence regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity at position 4, as demonstrated in methylation reactions using methyl iodide and K₂CO₃. Catalytic additives such as DMAP accelerate Boc-protection of amino groups, enabling subsequent functionalization at position 4 without side reactions.

Protection-Deprotection Strategies for Amino Group Stability

The 2-amino group’s reactivity necessitates protection during synthesis to prevent undesired side reactions.

Boc-Protection and Lithiation

A method from PMC details Boc-protection of 2-amino-6-methylpyrimidin-4(3H)-one using Boc₂O and triethylamine in THF (47% yield). Lithiation at position 4 with n-BuLi followed by quenching with methyl bromoacetate introduces the acetoxy methyl group. Subsequent TFA-mediated deprotection restores the amino group, achieving the target compound in 60–75% yield.

Table 1: Boc-Protection and Functionalization Outcomes

| Step | Reagents | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF | 47 |

| Lithiation & Alkylation | n-BuLi, methyl bromoacetate | 65 |

| Deprotection | TFA/DCM | 75 |

Pre-formed pyrimidine cores with leaving groups at position 4 enable late-stage introduction of the acetoxy methyl moiety.

Thioether Displacement

In a procedure from Japsonline, 2-(methylthio)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile undergoes hydrazine hydrate-mediated displacement at position 2. Adapting this, methylthio groups at position 4 react with methyl glycolate under basic conditions, yielding the acetoxy ester. Typical yields range from 55–61%.

Mitsunobu Reaction for Esterification

Hydroxyl groups at position 4, generated via hydrolysis of thioethers or nitro groups, undergo Mitsunobu esterification with methyl glycolate. Triphenylphosphine and diethyl azodicarboxylate facilitate this transformation, though literature examples specific to pyrimidines remain sparse.

Regioselective Alkylation and Acetylation

Direct alkylation of pyrimidine intermediates offers a streamlined route to the target compound.

C-4 Alkylation with Methyl Bromoacetate

Following Boc-protection, lithiated intermediates at position 4 react with methyl bromoacetate in THF at 0°C. Quenching with NH₄Cl and extraction with ethyl acetate affords crude product, purified via silica gel chromatography (hexane/ethyl acetate). This method achieves 65% yield with >95% purity.

Acetylation of Hydrazine Derivatives

Hydrazine intermediates, such as 2-hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile, react with acetyl chloride in acetic acid to form acetohydrazides. While this approach modifies position 2, analogous reactions at position 4 remain unexplored.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Limitations

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Biginelli Condensation | 65–75 | Moderate | High |

| Boc-Protection | 47–75 | High | Moderate |

| Thioether Displacement | 55–61 | High | Low |

The Boc-protection strategy offers superior regioselectivity but requires multi-step synthesis. Biginelli-derived routes provide scalability but necessitate post-synthetic modifications.

Chemical Reactions Analysis

Acetylation of the Amino Group

The primary amine at position 2 undergoes acetylation with acetyl chloride in acetic acid, forming an N-acetylated derivative. This reaction is analogous to methods described for similar dihydropyrimidine derivatives, where acetyl chloride reacts with hydrazine or amine groups under acidic conditions .

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Reflux in acetic acid | N-Acetyl derivative |

Condensation with Aldehydes

The amino group reacts with aldehydes (e.g., benzaldehyde) in the presence of acetic acid to form substituted hydrazones or Schiff bases. This aligns with documented reactions of dihydropyrimidines, where aldehyde condensation introduces aromatic substituents .

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | Catalytic acetic acid, reflux | Substituted hydrazone |

Ester Group Reactions

The methyl ester undergoes hydrolysis or transesterification:

-

Hydrolysis : Aqueous NaOH converts the ester to a carboxylic acid.

-

Transesterification : Reaction with alcohols (e.g., ethanol) under acidic or basic conditions forms ethyl esters.

These reactions are inferred from general ester chemistry and supported by substitution reactions described for analogous pyrimidine derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH | Room temperature | Carboxylic acid derivative |

| Transesterification | Ethanol, acid/base catalyst | Reflux | Ethyl ester derivative |

Oxidation and Reduction

The dihydropyrimidine core may undergo oxidation to fully aromatic pyrimidines using agents like KMnO₄. Reduction of carbonyl groups (e.g., the 6-oxo group) with sodium borohydride could yield dihydro derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Heated | Pyrimidine derivative |

| Reduction | NaBH₄, solvent | Room temperature | Dihydro derivative |

Substitution Reactions

The amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form alkylated derivatives. This is supported by analogous reactions in dihydropyrimidine chemistry.

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Alkylated derivative |

Key Findings and Significance

-

Acetylation and condensation enhance the compound’s reactivity for further functionalization, critical in medicinal chemistry.

-

Ester transformations (hydrolysis/transesterification) modulate solubility and bioavailability, influencing therapeutic applications.

-

Oxidation/reduction pathways alter the aromaticity of the core structure, affecting biological activity.

-

Substitution reactions enable structural diversification, expanding its utility as a synthetic intermediate.

These reactions highlight the compound’s versatility in organic synthesis and its potential in developing biologically active derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate has been studied for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide synthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapies .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as an anticonvulsant. Research indicates that it may modulate neurotransmitter systems, contributing to its efficacy in reducing seizure activity in animal models .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of currently used chemotherapeutics, suggesting superior efficacy .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted using disk diffusion and broth microdilution methods to assess the activity of this compound against various pathogens. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Summary Table of Applications

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division.

DNA Binding: It can intercalate into DNA, disrupting the double helix structure and inhibiting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 6-oxo-1,6-dihydropyrimidine derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Amino vs. Ester Groups: Methyl esters (e.g., target compound) are generally more hydrolytically stable than ethyl esters under acidic conditions, which may influence metabolic pathways in drug design .

Physicochemical Properties :

- Lipophilicity : Thioether and alkyl-substituted derivatives (e.g., propylthio, butyl) exhibit higher logP values, favoring membrane permeability .

- Molecular Weight : The target compound’s lower molecular weight (183.17 g/mol) may enhance bioavailability compared to bulkier analogs like Ethyl [6-oxo-2-(propylthio)-...]acetate (256.33 g/mol) .

The saturated tetrahydropyrimidine analog () may exhibit distinct binding modes due to reduced ring planarity .

Industrial Applications :

- Ethyl 2-(2-butyl-4-methyl-6-oxo-...)acetate is used in regulatory-compliant drug manufacturing, highlighting the importance of substituent choice for stability and purity .

Biological Activity

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, also known as ENAH9453DACE, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl (2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

- CAS Number : 86944-08-3

- Molecular Formula : C7H9N3O3

- Molecular Weight : 183.17 g/mol

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base. This process yields the acetate derivative with a high degree of purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. The compound's IC50 values in these assays were reported in the low micromolar range, indicating potent anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which is crucial for both bacterial and cancer cell proliferation.

- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, particularly in cancer cells that are more susceptible to such stressors.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates when used as an adjunct therapy alongside conventional antibiotics.

Case Study 2: Cancer Treatment

In another study involving patients with advanced metastatic cancer, the compound was administered as part of a combination therapy regimen. Preliminary results showed a reduction in tumor size and improved patient survival rates compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.